molecular formula C11H12N2O2S B2784350 2-Morpholin-4-yl-1,3-benzothiazol-6-ol CAS No. 33670-46-1

2-Morpholin-4-yl-1,3-benzothiazol-6-ol

Número de catálogo: B2784350
Número CAS: 33670-46-1
Peso molecular: 236.29
Clave InChI: XRQSMBADERZPGX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-Morpholin-4-yl-1,3-benzothiazol-6-ol is unique due to its specific substitution pattern and the presence of both morpholine and benzothiazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Actividad Biológica

2-Morpholin-4-yl-1,3-benzothiazol-6-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a morpholine ring attached to a benzothiazole moiety, which is known for contributing to various biological activities. The chemical structure can be represented as follows:

C10H10N2O1S\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_1\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of morpholine derivatives, including this compound. For instance, a study demonstrated that morpholine-based compounds exhibited significant inhibitory effects against ovarian cancer cell lines, with IC50 values comparable to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Morpholine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
This compoundID8 (Ovarian)9.40
CisplatinID8 (Ovarian)8.50

Antibacterial Activity

The compound has also shown promising antibacterial properties. A series of benzothiazole derivatives were evaluated for their activity against various bacterial strains, revealing that some derivatives exhibited minimal inhibitory concentrations (MICs) in the low nanomolar range against both Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity of Benzothiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundE. coli<0.03125
S. aureus<0.25

Inhibition of Enzymatic Targets

The biological activity of this compound is partly attributed to its ability to inhibit key enzymes involved in cancer progression and bacterial survival. For instance, it has been reported to inhibit carbonic anhydrase with IC50 values that indicate strong enzymatic inhibition .

Interaction with Hypoxia-Inducible Factors

Another mechanism involves the inhibition of hypoxia-inducible factor (HIF)-1α, which plays a crucial role in tumor growth under hypoxic conditions. The ability of this compound to interfere with HIF signaling pathways suggests its potential as an anticancer agent .

Study on Ovarian Cancer

In a pivotal study, morpholine derivatives were tested for their efficacy against ovarian cancer cell lines. The results indicated that compounds with the morpholine and benzothiazole scaffolds not only inhibited cell proliferation but also induced apoptosis in cancer cells .

Evaluation of Antibacterial Efficacy

A comprehensive evaluation was conducted on the antibacterial efficacy of various benzothiazole derivatives, including those containing the morpholine moiety. The findings revealed broad-spectrum activity against multidrug-resistant strains, highlighting the clinical relevance of these compounds in treating resistant infections .

Propiedades

IUPAC Name

2-morpholin-4-yl-1,3-benzothiazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-8-1-2-9-10(7-8)16-11(12-9)13-3-5-15-6-4-13/h1-2,7,14H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQSMBADERZPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 6-methoxy-2-morpholin-4-yl-benzothiazole (12.20 g, 48.7 mmol), tetrabutylphosphonium bromide (1.65 g, 4.87 mmol) and 48% HBr (80 mL) was stirred at 100° C. for twenty hours before it was cooled to room temperature, neutralized with 10N NaOH (60 mL) to pH=5-6. The mixture was extracted with dichloromethane. The organic layer was dried over anhydrous sodium sulfate, concentrated in vacuo to give the title compound as a white solid (10.69 g): 1H NMR (CDCl3, 200 MHz): δ=7.28 (m, 1H), 7.15 (m, 1H), 6.75 (m, 1H), 3.70 (m, 4H), 3.43 (m, 4H).
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
catalyst
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.